![molecular formula C12H11F3N4O B5792015 N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as "TPU," is a chemical compound that has been extensively studied for its potential applications in scientific research. TPU is a urea derivative that has a trifluoromethylphenyl group attached to it. This group is known to have significant biological activity, which makes TPU an interesting compound for research.
Wirkmechanismus
The mechanism of action of TPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. TPU has been shown to inhibit the activity of several kinases, including the protein kinase CK2 and the cyclin-dependent kinase CDK9. TPU has also been shown to inhibit the activity of the histone deacetylase HDAC6. These enzymes and receptors are involved in various cellular processes, including cell division, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
TPU has been shown to have significant biochemical and physiological effects in various cell types and organisms. TPU has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. TPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TPU has been shown to have anti-inflammatory effects, which may have potential applications in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPU in lab experiments is its high potency and selectivity. TPU has been shown to have significant biological activity at relatively low concentrations, which makes it a useful tool for studying the function of specific enzymes and receptors. Additionally, TPU is relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using TPU in lab experiments. One limitation is that TPU may have off-target effects, which can complicate the interpretation of experimental results. Additionally, TPU may have limited solubility in certain solvents, which can affect its bioavailability and activity.
Zukünftige Richtungen
There are several future directions for research on TPU. One direction is to further elucidate the mechanism of action of TPU, particularly its effects on specific enzymes and receptors. Another direction is to investigate the potential therapeutic applications of TPU, particularly in treating cancer and inflammatory diseases. Additionally, there may be opportunities to modify the structure of TPU to improve its potency, selectivity, and pharmacokinetic properties.
Synthesemethoden
The synthesis of TPU involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-(trifluoromethyl)phenylisocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain TPU in high purity.
Wissenschaftliche Forschungsanwendungen
TPU has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. TPU has been shown to have significant biological activity, particularly in inhibiting the activity of certain enzymes and receptors. This makes TPU a promising compound for drug discovery and development.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOKPIMPVNCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

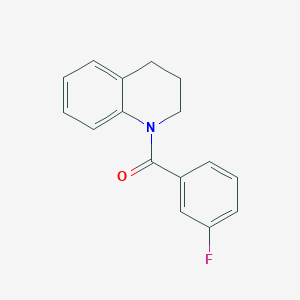

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
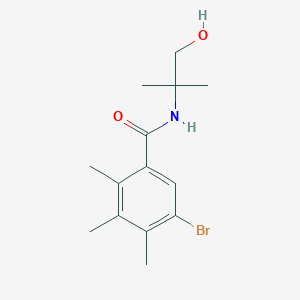
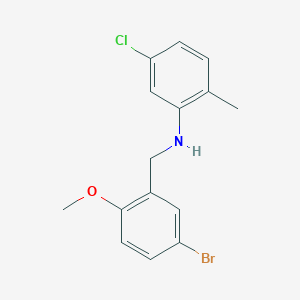
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)
![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)

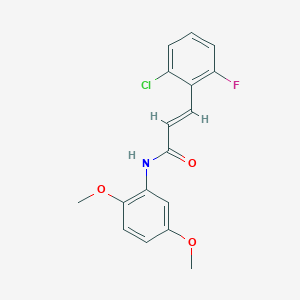
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
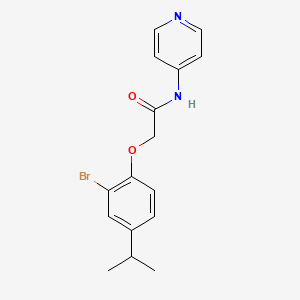
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)